

An In-depth Technical Guide to 6-Ethyl-2-methylnonane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Ethyl-2-methylnonane**

Cat. No.: **B14536167**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **6-Ethyl-2-methylnonane**, a branched-chain alkane. Due to a notable absence of this specific isomer in commercially available databases and literature, this guide synthesizes known information on its fundamental properties with theoretical predictions of its spectroscopic and physicochemical characteristics. Furthermore, a plausible synthetic route and general analytical methodologies are presented to support researchers and drug development professionals who may encounter or seek to synthesize this compound. This document aims to serve as a foundational resource, bridging the information gap for a molecule that, while not prominently studied, belongs to a class of compounds with broad relevance in various scientific disciplines.

Chemical Identity and Molecular Formula

6-Ethyl-2-methylnonane is a saturated hydrocarbon belonging to the alkane family. As a branched-chain alkane, it is an isomer of dodecane.

Molecular Formula: C₁₂H₂₆[\[1\]](#)[\[2\]](#)

Molecular Weight: 170.33 g/mol [\[1\]](#)

IUPAC Name: **6-Ethyl-2-methylnonane**[\[1\]](#)

CAS Registry Number: 62184-39-8[\[1\]](#)[\[2\]](#)

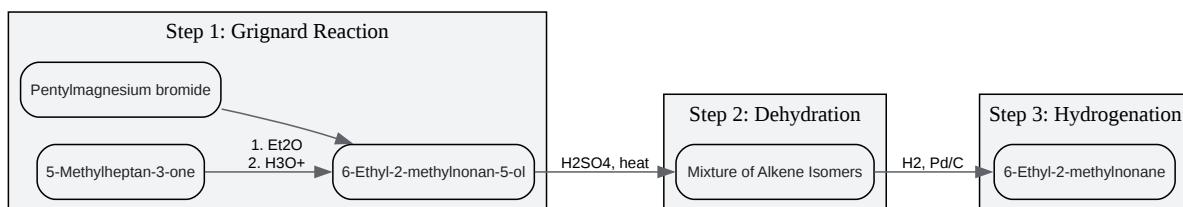
Chemical Structure:

Caption: 2D Chemical Structure of **6-Ethyl-2-methylnonane**.

Physicochemical Properties

Experimental data on the physicochemical properties of **6-Ethyl-2-methylnonane** are not readily available in public databases. However, properties can be estimated based on its structure and by comparison with other dodecane isomers.

Property	Predicted/Estimated Value	Source/Method
Boiling Point	~200-210 °C	Estimation based on isomers
Melting Point	Not available	-
Density	~0.75 g/cm ³	Estimation based on isomers
Solubility	Insoluble in water; Soluble in nonpolar organic solvents	General alkane properties
XLogP3	6.1	Computed by PubChem [1]
Hydrogen Bond Donor Count	0	Computed by PubChem [1]
Hydrogen Bond Acceptor Count	0	Computed by PubChem [1]
Rotatable Bond Count	7	Computed by PubChem [1]
Exact Mass	170.203451 g/mol	Computed by PubChem [1]


Note on Boiling Point Estimation: The boiling points of alkanes are influenced by their molecular weight and branching. Increased branching generally leads to a lower boiling point compared to the linear isomer (n-dodecane, b.p. 216 °C) due to reduced surface area and weaker van der Waals forces.[\[3\]](#)[\[4\]](#)

Synthesis and Reactivity

Proposed Synthetic Pathway

A specific, documented synthesis for **6-Ethyl-2-methylnonane** was not found in the surveyed literature. However, a plausible and robust method for its synthesis would involve a Grignard reaction followed by dehydration and catalytic hydrogenation. This approach offers a high degree of control over the final carbon skeleton.[5]

Overall Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **6-Ethyl-2-methylnonane**.

Experimental Protocol (Theoretical)

Step 1: Synthesis of 6-Ethyl-2-methylnonan-5-ol via Grignard Reaction

- Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
- Grignard Reagent Formation: Magnesium turnings are placed in the flask with a small crystal of iodine. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of pentylmagnesium bromide.
- Reaction with Ketone: Once the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of 5-methylheptan-3-one in anhydrous diethyl ether is added dropwise with stirring.

- **Workup:** After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 6-Ethyl-2-methylnonan-5-ol

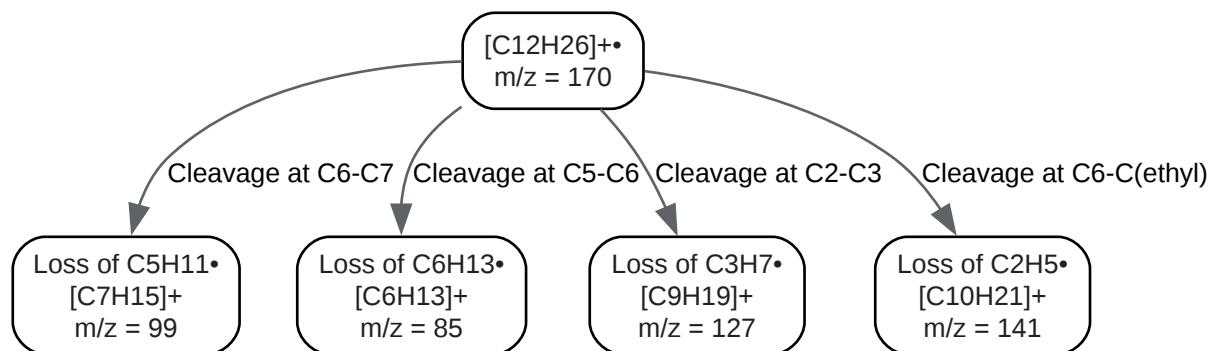
- The crude alcohol is mixed with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- The mixture is heated, and the resulting alkene/water azeotrope is distilled off.
- The collected distillate is washed with a sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and distilled to give a mixture of alkene isomers.

Step 3: Hydrogenation of the Alkene Mixture

- The alkene mixture is dissolved in a suitable solvent such as ethanol or ethyl acetate.
- A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.
- The mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases.
- The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final product, **6-Ethyl-2-methylnonane**.
- Purification can be achieved by fractional distillation.

Reactivity

As a saturated alkane, **6-Ethyl-2-methylnonane** is expected to be relatively unreactive. It will not react with most acids, bases, oxidizing agents, or reducing agents under normal conditions. Its primary reactions would be combustion and free-radical halogenation at high temperatures or in the presence of UV light.


Spectroscopic and Analytical Characterization

No experimental spectroscopic data for **6-Ethyl-2-methylnonane** has been published. The following are theoretical predictions based on its structure.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), branched alkanes typically show extensive fragmentation, and the molecular ion peak (M^+) at m/z 170 may be of very low abundance or absent.^{[6][7][8]} Fragmentation is expected to occur preferentially at the branching points to form more stable secondary and tertiary carbocations.^[9]

Predicted Fragmentation Pattern:

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **6-Ethyl-2-methylnonane** in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **6-Ethyl-2-methylnonane** would be complex due to the presence of many chemically similar but non-equivalent protons. The signals would appear in the typical alkane region of approximately 0.8-1.5 ppm. The methyl groups would likely appear as doublets or triplets, while the methylene and methine protons would show complex multiplets.

¹³C NMR: The carbon NMR spectrum would be more informative, with distinct signals expected for each of the unique carbon atoms in the molecule. Based on its structure, 12 distinct carbon signals would be predicted if the molecule is chiral and the enantiomers are not resolved.

Predicted ^{13}C NMR Chemical Shifts:

Carbon Position	Predicted Chemical Shift (ppm)
C1 (methyl on C2)	~22
C2 (methine)	~32
C3 (methylene)	~39
C4 (methylene)	~29
C5 (methylene)	~37
C6 (methine)	~42
C7 (methylene)	~27
C8 (methylene)	~23
C9 (methyl)	~14
C10 (methyl on C2)	~20
C11 (ethyl methylene)	~29
C12 (ethyl methyl)	~11

Note: These are estimations and actual values may vary.

Analytical Methods

The analysis of **6-Ethyl-2-methylnonane** would typically be performed using gas chromatography (GC) due to its volatility.

Recommended Analytical Workflow:

- Sample Preparation: Dilution in a volatile organic solvent such as hexane or pentane.
- Instrumentation: Gas chromatograph coupled with a flame ionization detector (GC-FID) for quantification or a mass spectrometer (GC-MS) for identification.

- GC Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms) would be suitable for separating **6-Ethyl-2-methylnonane** from other hydrocarbons.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- Detection:
 - FID: For quantitative analysis.
 - MS: For confirmation of identity based on the fragmentation pattern.

Applications and Relevance in Research

There are no specific, documented applications of **6-Ethyl-2-methylnonane** in drug development or other research fields. Branched-chain alkanes, in general, are major components of fuels and lubricants. In the context of pharmaceuticals, highly branched alkanes are generally not used as active ingredients but can be found as excipients or impurities. Some specialized highly fluorinated alkanes have found applications as drug carriers.^[8] The primary relevance of a specific, non-commercial isomer like **6-Ethyl-2-methylnonane** to researchers would likely be in the fields of:

- Metabolomics: As a potential, yet unidentified, biomarker or metabolite.
- Environmental Science: As a component of complex hydrocarbon mixtures in environmental samples.
- Geochemistry: In the analysis of crude oil and petroleum products.
- Synthetic Chemistry: As a target molecule for the development of new synthetic methodologies.

Toxicology and Safety

No specific toxicological data for **6-Ethyl-2-methylnonane** is available. However, based on data for other dodecane isomers, it should be handled with appropriate care.

- General Hazards: Like other C12 alkanes, it is expected to have low acute toxicity.
- Aspiration Hazard: If swallowed, it may be an aspiration hazard, potentially causing chemical pneumonitis.
- Skin and Eye Irritation: Prolonged or repeated skin contact may cause irritation and dermatitis. Direct eye contact may cause irritation.
- Inhalation: High concentrations of vapor may cause dizziness, headache, and nausea.

It is recommended to handle **6-Ethyl-2-methylnonane** in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

6-Ethyl-2-methylnonane represents one of the numerous isomers of dodecane. While it lacks significant presence in current scientific literature and commercial applications, this guide provides a foundational understanding of its properties through a combination of established chemical principles and theoretical predictions. The proposed synthetic route and analytical methods offer a practical framework for researchers who may need to work with this compound. The clear lack of available data also highlights an opportunity for further research to characterize this and other less-common branched alkanes, which could be of value in various scientific disciplines.

References

- BenchChem. (2025). Application Note: Analysis of Branched Alkanes by Mass Spectrometry. BenchChem.
- JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation. Journal of Visualized Experiments.
- Whitman College. (n.d.). GCMS Section 6.9.
- Unknown. (n.d.). Branched chain alkanes.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53424710, **6-Ethyl-2-methylnonane**. PubChem.
- NIST. (n.d.). nonane, 6-ethyl-2-methyl-. NIST Chemistry WebBook.
- Meinardi, S., et al. (2023).
- Wikipedia. (2024). Alkane.
- Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points.
- Lewis, D. (2014). Synthesis of H-branch alkanes. PEARL.
- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
- Chemistry LibreTexts. (2024). 13.11: Characteristics of ^{13}C NMR Spectroscopy.
- ChemSpider. (n.d.). **6-Ethyl-2-methylnonane**. Royal Society of Chemistry.
- PubChem. (n.d.). **6-Ethyl-2-methylnonane**.
- NIST. (n.d.). nonane, 6-ethyl-2-methyl-. In NIST Chemistry WebBook.
- Wikipedia. (2024). Dodecane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 6-Ethyl-2-methylnonane | C12H26 | CID 53424710 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nonane, 6-ethyl-2-methyl- [webbook.nist.gov]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 8. GCMS Section 6.9.2 [people.whitman.edu]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Ethyl-2-methylnonane]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14536167#6-ethyl-2-methylnonane-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com